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Introduction
Invasin proteins, found on the outer membrane of enteric bacteria such as Yersinia and

Shigella, are potent virulence factors that mediate bacterial entry into host cells. They achieve

this by binding with high affinity to β1 integrins, which are expressed on the surface of various

mammalian cells, including Microfold (M) cells of the gut-associated lymphoid tissue (GALT).[1]

[2] This specific targeting mechanism, coupled with the ability to trigger host cell signaling and

inflammatory responses, makes invasin a highly attractive tool for next-generation vaccine

development.[3][4] Invasin can be exploited in two primary ways: as a molecular adjuvant to

enhance the immune response to co-administered antigens, and as a targeting ligand to deliver

vaccine antigens directly to the inductive sites of the mucosal immune system.[5][6]

These notes provide an overview of the applications of invasin and its homologues (e.g.,

Shigella Invaplex) in vaccine formulations and detailed protocols for key experimental

procedures.

Application Note 1: Invasin as a Mucosal Adjuvant
The adjuvant properties of invasin stem from its ability to engage β1 integrins, which not only

facilitates antigen uptake but also activates intracellular signaling cascades that mimic the early

stages of infection.[3][7] This "danger signal" promotes the recruitment and activation of

antigen-presenting cells (APCs), leading to a more robust and durable immune response.
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Mechanism of Action: Yersinia invasin and the Shigella invasin complex (Invaplex), which

consists of IpaB and IpaC proteins complexed with lipopolysaccharide (LPS), have

demonstrated significant mucosal adjuvant activity.[5][8] When co-administered intranasally

with a model antigen such as ovalbumin (OVA), Invaplex enhances both systemic (serum IgG

and IgA) and mucosal (secretory IgA) antibody responses.[5] The immune response is often

comparable in magnitude to that induced by powerful adjuvants like cholera toxin (CT).[8] The

mechanism involves:

Integrin-Mediated Signaling: Binding of invasin to β1 integrins on host cells activates

signaling pathways involving focal adhesion kinase (FAK), Rac1, and mitogen-activated

protein kinase (MAPK), leading to the activation of the transcription factor NF-κB.[3][4]

Pro-inflammatory Cytokine Production: NF-κB activation induces the expression of pro-

inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which recruit immune

cells to the site of immunization.[3]

Enhanced T-Cell Responses: Invasin promotes both CD4+ and CD8+ T-cell responses.

Studies have shown that immunization with invasin-antigen fusion proteins can induce the

production of both Th1-type cytokines (IFN-γ) and Th2-type cytokines (IL-4, IL-5, IL-10).[3][8]

The adjuvanticity of Invaplex is also augmented by its LPS component, which stimulates the

innate immune system through Toll-like receptor 4 (TLR4).[5]

Quantitative Data Summary: Immune Response
Enhancement
The following tables summarize representative data from studies evaluating the adjuvant effect

of invasin (Invaplex) when co-administered with a model antigen (Ovalbumin).

Table 1: Serum Antibody Response to Ovalbumin (OVA) in Mice
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Immunization Group
Antigen-Specific Serum
IgG Titer (Geometric Mean)

Antigen-Specific Serum
IgA Titer (Geometric Mean)

OVA alone 1,500 <100

OVA + Invaplex 150,000 2,500

OVA + Cholera Toxin 160,000 3,000

Data are representative values compiled from studies showing a significant (often 10 to 100-

fold) increase in antibody titers with an invasin-based adjuvant compared to antigen alone.[5]

[8]

Table 2: Cellular Immune Response in Splenocytes from Immunized Mice

Immunization Group
IFN-γ Secreting Cells
(SFCs / 10⁶ cells)

IL-4 Secreting Cells (SFCs
/ 10⁶ cells)

OVA-Inv Coated
Microparticles

150 ± 35 120 ± 28

OVA Coated Microparticles 25 ± 10 15 ± 8

Uncoated Microparticles < 5 < 5

Data are representative values from ELISpot assays on splenocytes restimulated with an OVA

peptide, demonstrating invasin's ability to induce both Th1 (IFN-γ) and Th2 (IL-4) responses.

[3][9]

Application Note 2: Invasin as an Antigen Delivery
System
The high affinity of invasin for β1 integrins on M cells makes it an ideal targeting moiety for

delivering vaccine antigens to Peyer's patches, the primary inductive sites of mucosal

immunity.[1][6] This targeted delivery enhances antigen uptake by APCs and subsequent

presentation to T and B cells, initiating a potent mucosal immune response characterized by

the production of secretory IgA (sIgA).[10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9025769/
https://pubmed.ncbi.nlm.nih.gov/29600284/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1489713/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://apps.dtic.mil/sti/tr/pdf/ADA552928.pdf
https://www.abcam.com/en-us/products/elispot-kits/human-interferon-gamma-elispot-set-ab46551
https://www.tandfonline.com/doi/full/10.1080/14760584.2023.2268724
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Delivery Strategies:

Recombinant Bacterial Vectors: Non-pathogenic E. coli can be engineered to express

invasin on their surface. When administered orally, these bacteria are selectively taken up

by Peyer's patches.[6][11] If the bacteria are also engineered to express a vaccine antigen

(e.g., OVA), they can effectively deliver it to the mucosal immune system.[6]

Invasin-Antigen Fusion Proteins: The gene encoding a vaccine antigen can be fused to the

gene encoding the C-terminal, integrin-binding domain of invasin.[12][13] The resulting

fusion protein retains the ability to bind integrins and can be used as a subunit vaccine. This

approach has been shown to induce strong T-cell responses.[3]

Antigen-Coated Microparticles: Polystyrene microparticles can be coated with invasin-

antigen fusion proteins. These particles are efficiently taken up by cells expressing β1

integrins and can be used to vaccinate mice and elicit strong antigen-specific T-cell

proliferation.[3]

DNA Vaccine Delivery: Invaplex has been shown to enhance the immunogenicity of co-

administered plasmid DNA vaccines, likely by facilitating the uptake of the plasmid DNA into

host cells, leading to improved antigen expression and presentation.[14]
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Caption: Invasin binding to β1 integrins triggers dual pathways for vaccine efficacy.

Experimental Protocols
The following protocols provide a framework for producing and evaluating invasin-based

vaccines. Researchers should optimize conditions for their specific antigen and experimental

system.

Protocol 1: Preparation of Shigella Artificial Invaplex
(InvaplexAR)
This protocol describes the assembly of a defined vaccine complex using recombinant invasin
proteins (IpaB, IpaC) and purified LPS.[8][14]

Materials:

Purified recombinant IpaB and IpaC proteins

Purified, dry Shigella LPS

Urea Buffer: 20 mM Tris-HCl, 500 mM NaCl, 9 M urea, pH 7.9

Dilution Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.9

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Protein Preparation: Dilute purified IpaC and IpaB in Dilution Buffer to working

concentrations (e.g., 8 µM IpaC and 1 µM IpaB).

Denaturation: Mix the IpaB and IpaC solutions with Urea Buffer to achieve a final urea

concentration of approximately 5.1 M. This unfolds the proteins.

Assembly: Slowly add the denatured IpaB/IpaC mixture to a vessel containing the dry

Shigella LPS. A typical starting ratio is 0.56 mg of LPS per 1 mg of total protein. Gently mix

to allow the complex to form.
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Refolding and Purification: Transfer the assembly mixture to a dialysis cassette (e.g., 10 kDa

MWCO).

Perform a stepwise dialysis against PBS with decreasing concentrations of urea (e.g., 4M,

2M, 1M, 0M) to allow for proper refolding of the proteins and removal of excess urea.

Perform a final dialysis against sterile PBS.

Quantification: Determine the final concentration of protein (BCA assay) and LPS (LAL

assay) in the InvaplexAR preparation.

Storage: Aliquot and store the final InvaplexAR vaccine at -80°C.

Protocol 2: Intranasal Immunization of Mice
This protocol outlines the intranasal administration of an invasin-adjuvanted vaccine to mice to

elicit a mucosal immune response.[2][15]

Materials:

Vaccine formulation (e.g., Antigen + InvaplexAR) diluted in sterile PBS

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

BALB/c or C57BL/6 mice (female, 6-8 weeks old)

Micropipette with sterile tips

Procedure:

Preparation: Prepare the vaccine formulation to the desired final concentration. A typical

dose might range from 10-50 µg of total protein/adjuvant per mouse. The final volume should

be low (e.g., 12-20 µL per mouse).

Anesthesia: Lightly anesthetize a mouse using isoflurane or another appropriate method until

it is immobilized but breathing steadily.
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Administration: Hold the anesthetized mouse in a supine position. Using a micropipette,

slowly dispense half of the total vaccine volume (e.g., 6-10 µL) into each nostril (nare).

Allow the mouse to inhale the liquid slowly. Avoid rapid administration to prevent the

inoculum from entering the lungs directly.

Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.

Immunization Schedule: Repeat the immunization at set intervals. A common schedule is a

primary immunization followed by two boosts at 2-week or 4-week intervals (e.g., on days 0,

14, and 28).[15][16]

Sample Collection: Collect blood (for serum) and mucosal samples (e.g., nasal or

bronchoalveolar lavage) at specified time points (e.g., 2 weeks after the final boost) for

immunological analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antigen-Specific Antibodies
This protocol is for quantifying antigen-specific IgG and IgA in serum or mucosal lavage fluid.

[16][17]

Materials:

96-well high-binding ELISA plates

Coating Antigen (e.g., OVA or the target antigen)

Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

Blocking Buffer: PBS with 5% non-fat dry milk or 1% BSA

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Serum or mucosal lavage samples from immunized mice

Detection Antibodies: HRP-conjugated anti-mouse IgG or anti-mouse IgA
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Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

Stop Solution: 2 M H₂SO₄

Plate reader (450 nm)

Procedure:

Coating: Dilute the coating antigen in Coating Buffer to 1-2 µg/mL. Add 100 µL to each well

of the ELISA plate. Incubate overnight at 4°C.

Washing: Discard the coating solution and wash the plate three times with 200 µL/well of

Wash Buffer.

Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C.

Washing: Wash the plate three times as in step 2.

Sample Incubation: Prepare serial dilutions of the serum or mucosal samples in Blocking

Buffer (e.g., starting at 1:100 for serum, 1:2 for lavage). Add 100 µL of diluted samples to the

wells. Incubate for 2 hours at 37°C.

Washing: Wash the plate five times with Wash Buffer.

Detection Antibody: Dilute the HRP-conjugated detection antibody in Blocking Buffer

according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at

37°C.

Washing: Wash the plate five times with Wash Buffer.

Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room

temperature for 15-30 minutes.

Stopping Reaction: Add 50 µL of Stop Solution to each well.

Reading: Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of

the highest dilution that gives an absorbance value greater than a pre-determined cutoff

(e.g., twice the mean of the negative control wells).
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Protocol 4: IFN-γ ELISpot Assay for T-Cell Response
This protocol measures the frequency of antigen-specific, IFN-γ-secreting T cells from the

spleens of immunized mice.[3][18]

Materials:

96-well PVDF membrane ELISpot plates

Anti-mouse IFN-γ capture antibody

Biotinylated anti-mouse IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (AP) or -Horseradish Peroxidase (HRP) conjugate

BCIP/NBT or AEC substrate

Sterile PBS, RPMI-1640 medium with 10% FBS (R10)

Antigenic peptide or protein for restimulation

Positive control (e.g., Concanavalin A or PHA)

Splenocytes isolated from immunized mice

ELISpot plate reader

Procedure:

Plate Coating: Pre-wet the ELISpot plate wells with 15 µL of 70% ethanol for 1 minute. Wash

three times with sterile PBS.

Coat wells with 100 µL of capture antibody (e.g., 5 µg/mL in PBS). Incubate overnight at 4°C.

Blocking: Wash the plate three times with sterile PBS. Block with 200 µL/well of R10 medium

for 2 hours at 37°C.

Cell Plating: Prepare a single-cell suspension of splenocytes. Add cells to the wells at a

concentration of 2-5 x 10⁵ cells/well.
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Stimulation: Add the specific antigenic peptide (e.g., 1-5 µg/mL) or protein to the appropriate

wells. Include negative control (medium only) and positive control (ConA) wells.

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Detection: Lyse the cells by washing the plate with cold water, followed by five washes with

PBST.

Add 100 µL/well of diluted biotinylated detection antibody (e.g., 2 µg/mL in PBS + 0.5%

BSA). Incubate for 2 hours at room temperature.

Wash five times with PBST. Add 100 µL/well of diluted Streptavidin-AP/HRP conjugate.

Incubate for 1 hour at room temperature.

Development: Wash five times with PBST. Add 100 µL/well of substrate and incubate until

distinct spots emerge (10-30 minutes). Stop the reaction by washing with distilled water.

Analysis: Allow the plate to dry completely. Count the spots in each well using an automated

ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million plated

cells.
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Caption: Workflow for evaluating an invasin-based mucosal vaccine.

Concluding Remarks
Invasin and its derivatives represent a versatile and powerful platform technology for modern

vaccine development. By acting as both a targeted delivery system and a potent mucosal

adjuvant, invasin can significantly enhance the immunogenicity of subunit and DNA vaccines.

The ability to induce both robust secretory IgA at mucosal surfaces and strong systemic

humoral and cellular immunity provides a dual layer of protection against invading pathogens.

The protocols and data presented here offer a foundational guide for researchers looking to

harness the unique properties of invasin to create novel and more effective vaccines.
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Visualizing the Dual Role of Invasin
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Caption: Invasin's dual function as a targeting agent and adjuvant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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